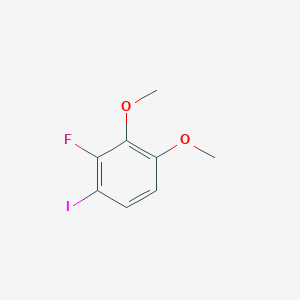

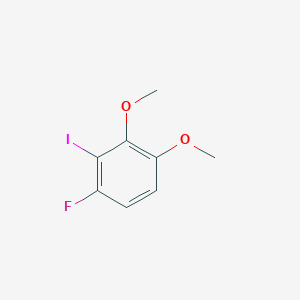

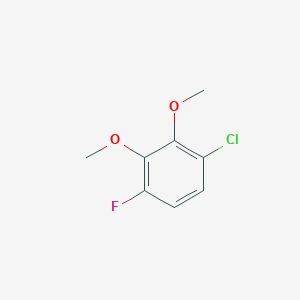

1-Chloro-2,3-dimethoxy-4-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-2,3-dimethoxy-4-fluorobenzene is a chemical compound used in organic synthesis . It is a raw material that can be used to create a variety of other compounds .

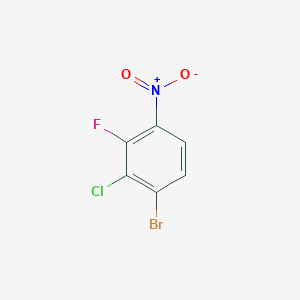

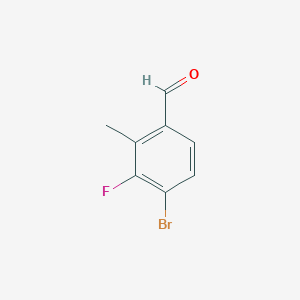

Molecular Structure Analysis

The molecular structure of 1-Chloro-2,3-dimethoxy-4-fluorobenzene consists of a benzene ring with chlorine, fluorine, and two methoxy groups attached to it . The exact positions of these groups on the benzene ring give the compound its unique properties.Aplicaciones Científicas De Investigación

Organic Synthesis

1-Chloro-2,3-dimethoxy-4-fluorobenzene can be used as a primary and secondary intermediate in organic synthesis . It can be used to prepare various organic compounds, contributing to the development of new chemical reactions and methodologies .

Preparation of Ether Compounds

This compound can be used to prepare ether compounds such as (4’-fluoro-biphenyl-4-yl)-methyl ether . This process involves the use of reagents like NaH, Ni (OAc)2, 2,2 '-bipyridyl, KI and solvents like benzene, tetrahydrofuran at a temperature of 63°C .

Benzylic Position Reactions

1-Chloro-2,3-dimethoxy-4-fluorobenzene can be used to study reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Internal Standard in Chromatography

This compound can be used as an internal standard in gas chromatography for the sensitive determination of various pesticides and chemicals in fruits and vegetables . This includes acephate, dimethoate, malathion, diazinon, quinalphos, chlorpyrifos, profenofos, alpha-endosulfan, beta-endosulfan, chlorothalonil, and carbaryl .

Synthesis of Alicyclic Ring-Fused Benzimidazolequinone Anti-Tumor Agents

1-Chloro-2,3-dimethoxy-4-fluorobenzene can be used as a substrate for the synthesis of alicyclic ring-fused benzimidazolequinone anti-tumor agents . This involves nitration, which is selective, giving only specific isomers in high yield .

Halogen Addition Reactions

This compound can be used to study halogen addition reactions . For example, it can be used to understand how chlorine can be added to the benzylic position .

Safety and Hazards

Propiedades

IUPAC Name |

1-chloro-4-fluoro-2,3-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMOCURUXSIDDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2,3-dimethoxy-4-fluorobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)